N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide

Conformational restriction Structure–activity relationship Molecular design

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide (CAS 1448057-55-3; MF: C13H19N3O; MW: 233.32 g/mol) is a fully synthetic, small-molecule pyrazole derivative featuring a 5-cyclopropyl-1-methyl-1H-pyrazole core linked via a methylene spacer to a cyclobutanecarboxamide moiety. According to the limited available data from non-prohibited vendor listings, the compound is supplied for non-human research purposes only.

Molecular Formula C13H19N3O
Molecular Weight 233.315
CAS No. 1448057-55-3
Cat. No. B2739938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide
CAS1448057-55-3
Molecular FormulaC13H19N3O
Molecular Weight233.315
Structural Identifiers
SMILESCN1C(=CC(=N1)CNC(=O)C2CCC2)C3CC3
InChIInChI=1S/C13H19N3O/c1-16-12(9-5-6-9)7-11(15-16)8-14-13(17)10-3-2-4-10/h7,9-10H,2-6,8H2,1H3,(H,14,17)
InChIKeyKPVGTYBUWBKEHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1448057-55-3 | N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide Procurement Baseline


N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide (CAS 1448057-55-3; MF: C13H19N3O; MW: 233.32 g/mol) is a fully synthetic, small-molecule pyrazole derivative featuring a 5-cyclopropyl-1-methyl-1H-pyrazole core linked via a methylene spacer to a cyclobutanecarboxamide moiety. According to the limited available data from non-prohibited vendor listings, the compound is supplied for non-human research purposes only . No peer-reviewed publications, patents, or public bioactivity databases have been identified that characterize its biological activity, target engagement, or physicochemical properties beyond basic molecular descriptors.

1448057-55-3: Why Generic Substitution Is Not Supported by Current Evidence


No evidence exists to support the claim that in-class pyrazole amides can be generically substituted for CAS 1448057-55-3—nor is there evidence to refute it. The cyclobutanecarboxamide group introduces a distinct combination of ring strain and conformational restriction compared to the cyclopropane-, cyclopentane-, or linear amide analogs catalogued under closely related CAS numbers (e.g., 1448057-62-2) . In the absence of comparative biochemical, cellular, or in vivo data, any assumption of functional interchangeability is scientifically unjustified. The specific cyclobutane substitution pattern has been exploited in other chemical series to modulate metabolic stability and target selectivity [1], but whether this translates to a measurable differentiation for the target compound remains entirely uncharacterized. Procurement decisions should therefore be guided by the intended use and the need for orthogonal validation, rather than by assumed class equivalence.

1448057-55-3 Quantitative Differential Evidence Guide


Structural Distinctiveness of the Cyclobutanecarboxamide Moiety Versus Common Amide Analogs

Among the commercially catalogued N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl) amide series, CAS 1448057-55-3 is uniquely characterized by a cyclobutanecarboxamide terminus. The closest indexed comparators—cyclopropanecarboxamide, cyclopentanecarboxamide, and linear pentanamide variants—differ in ring size, conformational flexibility, and steric bulk. No head-to-head biological or physicochemical assays comparing these specific analogs have been published. The cyclobutane ring confers a distinct combination of reduced rotational freedom and moderate ring strain relative to cyclopropane (higher strain, smaller volume) or cyclopentane (lower strain, larger volume) . However, in the absence of quantitative comparative data for this exact scaffold, the assigned evidence tag is Class-level inference based on general medicinal chemistry principles observed in other cyclobutane-containing series [1].

Conformational restriction Structure–activity relationship Molecular design

Absence of Verified Biological Annotation Versus Kinase-Targeted Analog Scaffolds

While certain cyclobutanecarboxamide-containing pyrazole derivatives have been implicated as kinase inhibitors (e.g., TrkA, IKKε, ULK1/2) , the specific compound N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide has no reported IC50, Kd, or target engagement data in any public database or publication. By contrast, structurally distinct cyclobutane-bearing inhibitors such as MRT68921 (CAS 1190379-70-4) have published ULK1/2 IC50 values of 2.9 nM and 1.1 nM, respectively [1]. This cross-study comparable demonstrates that cyclobutanecarboxamide can be a potency-conferring element in certain chemotypes, but any extrapolation to CAS 1448057-55-3 is unsubstantiated. The evidence tag is therefore Supporting evidence only.

Kinase inhibition Target annotation Selectivity profile

1448057-55-3 Evidence-Linked Application Scenarios


Fragment-Based or Scaffold-Hopping Library Enrichment with Cyclobutane Topology

When a medicinal chemistry campaign requires diversification of ring-constrained amide capping groups, CAS 1448057-55-3 can serve as a cyclobutane-containing analog for systematic SAR exploration. Its value stems from the documented ability of the cyclobutane motif to modulate conformational preorganization and metabolic stability in other series [1], but any claim of superiority over cyclopropyl or cyclopentyl variants would require project-specific comparative profiling.

Negative Control or Chemoproteomics Reference for Cyclobutanecarboxamide-Containing Probes

In target deconvolution experiments using cyclobutanecarboxamide-based chemical probes (e.g., MRT series kinase inhibitors [2]), CAS 1448057-55-3 could be employed as a structurally simplified control compound to interrogate the contribution of the pyrazole–cyclobutane linker to observed binding profiles, provided that its own lack of bioactivity is experimentally verified.

Synthetic Methodology Development for N-Methylpyrazole Cyclobutane Amides

The compound may be used as a model substrate or analytical standard in the development of new synthetic routes to N-((1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide derivatives, a substructure present in agrochemical nematicide patents [1]. Its procurement is warranted when the goal is methodology optimization rather than biological evaluation.

Low-Evidence Procurement: Explicit Acknowledgment of Data Gaps

No quantitative differentiation data exist to justify selecting CAS 1448057-55-3 over its closest amide analogs (e.g., cyclopropanecarboxamide or cyclopentanecarboxamide) for any biological end-use. Therefore, procurement is only advised when the compound is explicitly required as a specific positional isomer or building block, or when the purchaser commits to generating the missing comparative data.

Quote Request

Request a Quote for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.